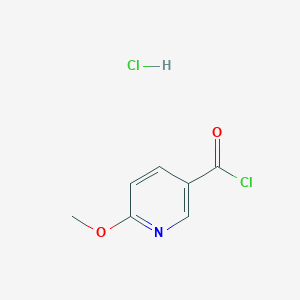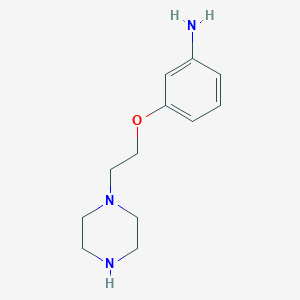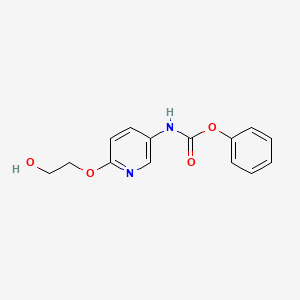![molecular formula C19H13N3O B13862138 Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)
Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone is a complex heterocyclic compound that features a fused imidazo[1,2-a]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenyl-(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone typically involves multistep reactions starting from readily available precursors. One common approach is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts such as transition metals, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups are employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl-(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Phenyl-(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism by which phenyl-(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing the activity of the target molecules .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine derivatives: These compounds share the core structure and exhibit similar chemical properties.
Pyridin-2-ylmethanone derivatives: Compounds with similar functional groups and reactivity patterns
Uniqueness: Phenyl-(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone stands out due to its specific substitution pattern and the presence of both phenyl and pyridinyl groups. This unique combination enhances its potential for diverse applications and interactions with various molecular targets .
Propiedades
Fórmula molecular |
C19H13N3O |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
phenyl-(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone |
InChI |
InChI=1S/C19H13N3O/c23-19(14-6-2-1-3-7-14)17-13-22-12-15(9-10-18(22)21-17)16-8-4-5-11-20-16/h1-13H |
Clave InChI |
DRWFIEAOCYFOBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CN3C=C(C=CC3=N2)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)
![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
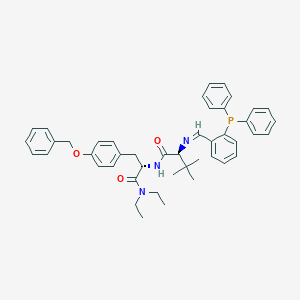
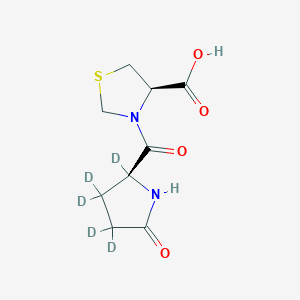
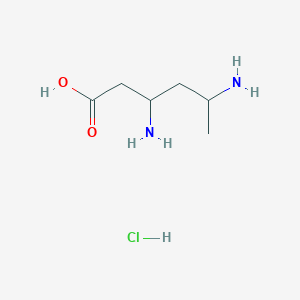
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)


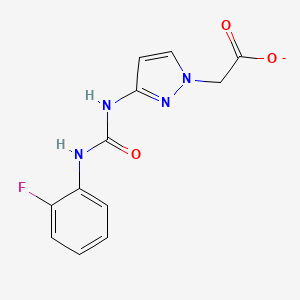
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
